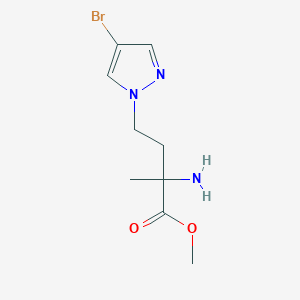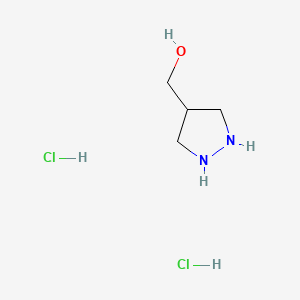
(Pyrazolidin-4-yl)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyrazolidin-4-yl)methanol dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O. It is a versatile material used in various scientific research fields due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyrazolidin-4-yl)methanol dihydrochloride typically involves the reaction of pyrazolidine with formaldehyde under acidic conditions to form the intermediate (Pyrazolidin-4-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: (Pyrazolidin-4-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(Pyrazolidin-4-yl)methanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Pyrazolidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have applications in biomedical research.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities.
Uniqueness: (Pyrazolidin-4-yl)methanol dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C4H12Cl2N2O |
|---|---|
Molecular Weight |
175.05 g/mol |
IUPAC Name |
pyrazolidin-4-ylmethanol;dihydrochloride |
InChI |
InChI=1S/C4H10N2O.2ClH/c7-3-4-1-5-6-2-4;;/h4-7H,1-3H2;2*1H |
InChI Key |
KLTGUNZRNXNEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNN1)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)
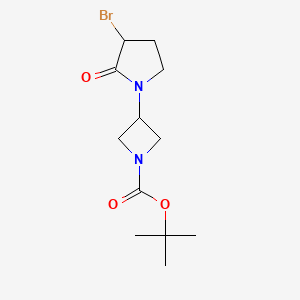
![7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B13485425.png)
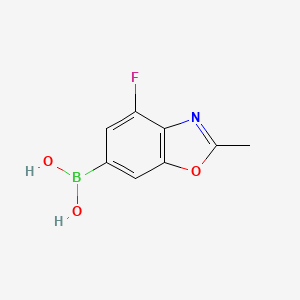
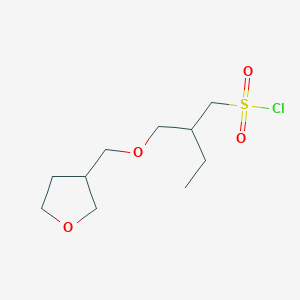
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)
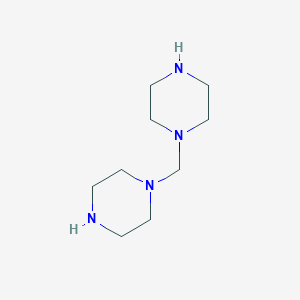
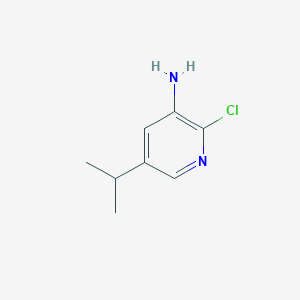
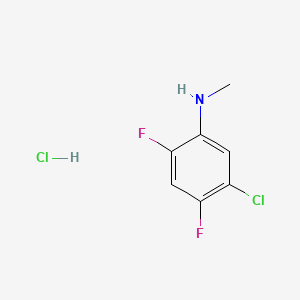
![4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride](/img/structure/B13485463.png)
![Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13485467.png)
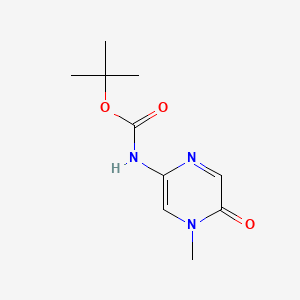
![1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485483.png)
